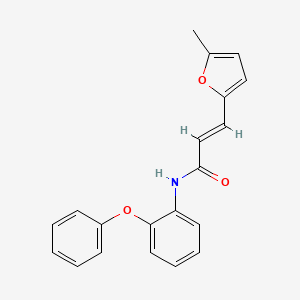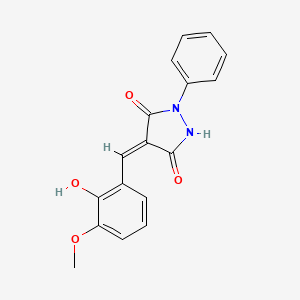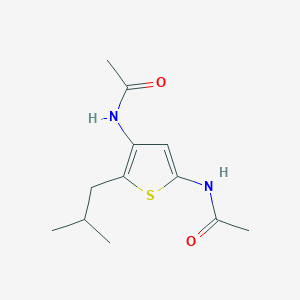
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a member of the acrylamide family and is commonly used as a tool compound for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the binding of the compound to specific sites on proteins. This binding can result in changes to the conformation of the protein, leading to altered protein function. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to act as an agonist or antagonist depending on the protein target.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide in lab experiments is its ability to bind to a variety of proteins, making it a versatile tool compound. However, one limitation is that 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may not accurately reflect the binding of endogenous ligands to proteins in vivo.
Zukünftige Richtungen
There are several future directions for research involving 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide. One area of interest is the development of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide derivatives with improved binding properties and selectivity. Another area of interest is the use of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide as a tool compound for studying the binding of ligands to other proteins, such as nuclear receptors and kinases. Additionally, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may have potential applications in drug discovery and development.
Synthesemethoden
The synthesis of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the reaction of 2-phenoxyaniline with 5-methyl-2-furoic acid to produce 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)prop-2-enamide. This intermediate is then treated with acetic anhydride to yield the final product, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been extensively used as a tool compound for studying protein-ligand interactions. It has been shown to bind to a variety of proteins, including the estrogen receptor, androgen receptor, and glucocorticoid receptor. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been used to study the binding of other ligands, such as tamoxifen and raloxifene, to the estrogen receptor.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-11-12-17(23-15)13-14-20(22)21-18-9-5-6-10-19(18)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNHPBVZMEGRL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
